5-(Trifluoromethyl)pyridine-2,3-diamine
Overview
Description
5-(Trifluoromethyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
Multicomponent Reaction Synthesis
5-(Trifluoromethyl)pyridine-2,3-diamine derivatives, such as chromeno[2,3-b]pyridines, have been synthesized through multicomponent reactions. These compounds exhibit significant industrial, biological, and medicinal properties, with good yield and confirmed structural integrity through various spectroscopic analyses (Ryzhkova et al., 2023).
Material Properties and Applications
Novel diamine monomers related to this compound, like TABP and TABT, have been synthesized, leading to the creation of fluorinated polyimides. These polyimides exhibit properties such as solubility in organic solvents, low water absorption, and high thermal stability, making them valuable for industrial applications (Madhra et al., 2002).
Novel Interaction Products
The interaction of this compound derivatives with molecular iodine has been explored, leading to the formation of new compounds with potential pharmaceutical applications. These compounds have been characterized using techniques like UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011).
Luminescent Properties
Optical and Photophysical Applications
Derivatives of this compound have been explored for their luminescent properties, particularly in the context of blue fluorescence in BF2 complexes. These findings are significant for biological and organic material applications (Yamaji et al., 2017).
Luminescent Materials in OLEDs
The use of this compound derivatives in OLEDs (Organic Light-Emitting Diodes) has been studied, focusing on their potential as phosphors. These materials contribute to the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Structural Characterization and Analysis
- Hydrogen-Bonding Network in Crystals: The crystal structure of compounds like 5-(trifluoromethyl)picolinic acid, closely related to this compound, has been analyzed. This research highlights the importance of water-bridged hydrogen-bonding networks in determining the molecular structure (Ye & Tanski, 2020).
Safety and Hazards
Future Directions
The future directions of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for their superior pest control properties when compared to traditional phenyl-containing insecticides .
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridines (tfmp) derivatives, including this compound, is known to result in superior pest control properties . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Biochemical Pathways
It is known that tfmp derivatives are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that tfmp derivatives, including this compound, have superior pest control properties .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZENVDZWTPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436769 | |
Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107867-51-6 | |
Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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